
DL-Glyceraldehyde
概要
説明
DL-Glyceraldehyde (C₃H₆O₃; molecular weight 90.08) is the simplest aldose triose, existing as a racemic mixture of D- and L-enantiomers. It plays a significant role in prebiotic chemistry, particularly in synthesizing sugar-like compounds under simulated hydrothermal conditions . Under acidic and thermal stress, this compound undergoes keto-enol tautomerism, decomposition into low-molecular-weight aldehydes (e.g., formaldehyde, glyoxal), and aldol condensation to form pentose (C₅) and hexose (C₆) isomers . Its reactivity is influenced by mineral surfaces like goethite (FeOOH), which stabilizes enol intermediates and facilitates condensation reactions .
準備方法
合成経路と反応条件: DL-グリセルアルデヒドは、D-フルクトースとL-ソルボースの等モル混合物を、酢酸中での酢酸鉛(IV)を用いて酸化することにより合成することができます。 この反応は、DL-グリセルアルデヒドのギ酸-グリコール酸ジエステルを生成し、その後希酸で加水分解して最終生成物を得ます . 別の方法としては、硫酸や過酸化水素などの酸性酸化剤を用いたグリセロールの酸化があります .
工業的生産方法: DL-グリセルアルデヒドの工業的生産は、一般的に、制御された温度とpH条件下でのグリセロールの酸化を伴います。 反応は酸性酸化剤の存在下で行われ、生成物は結晶化によって精製されます .
3. 化学反応解析
反応の種類: DL-グリセルアルデヒドは、以下のようなさまざまな化学反応を起こします。
酸化: グリセリン酸を生成します。
還元: グリセロールを生成します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、硫酸や過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。
主要な生成物:
酸化: グリセリン酸。
還元: グリセロール。
縮合: 糖のような分子.
化学反応の分析
Types of Reactions: DL-Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: It can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sulfuric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Condensation: Basic conditions (e.g., pH > 11) and metallic oxide minerals can catalyze condensation reactions.
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: Sugar-like molecules.
科学的研究の応用
Anticancer Applications
DL-Glyceraldehyde (DLG) has been investigated for its potential anticancer properties, primarily due to its ability to inhibit glycolysis—a metabolic pathway often upregulated in cancer cells (the Warburg effect). Research has demonstrated that DLG can effectively reduce tumor growth and increase survival rates in animal models.
Case Study: Ehrlich Ascites Carcinoma (EAC) Model
In a study involving Swiss albino mice injected with EAC cells, DLG was administered alongside 2-Deoxyglucose (2-DG). The results showed:
- Tumor Weight Reduction : Mean tumor weight decreased from 5.10 g in the control group to 2.36 g when treated with both DLG and 2-DG.
- Viable Cell Count : There was a significant reduction in viable tumor cell counts across all treatment groups.
- Survival Rate : The combination treatment notably increased the average survival time of the mice compared to those receiving no treatment.
Treatment Group | Mean Tumor Weight (g) | Viable Cell Count | Average Survival Time (days) |
---|---|---|---|
Control | 5.10 | High | 20 |
DLG | 3.47 | Moderate | 25 |
2-DG | 3.99 | Moderate | 27 |
DLG + 2-DG | 2.36 | Low | 35 |
This data indicates that DLG's inhibition of glycolysis contributes to its anticancer effects, making it a candidate for further therapeutic development .
Biodegradable Polymers in Tissue Engineering
This compound is also utilized as a chemical cross-linking agent in the synthesis of biodegradable polymers for tissue engineering applications. These polymers are designed to degrade at controlled rates, minimizing immunogenicity while supporting cell growth.
Case Study: LDI-Glucose Polymer
A study synthesized a lysine diisocyanate (LDI)-glucose polymer using DLG as a cross-linker. Key findings include:
- Degradation Rate : The polymer degraded three times faster in vivo than in vitro.
- Biocompatibility : Histological analysis indicated minimal foreign body reactions, suggesting good biocompatibility.
- Cell Viability : Rabbit bone marrow stromal cells showed successful attachment and proliferation on the polymer matrix over several weeks.
Parameter | In Vitro Degradation Rate | In Vivo Degradation Rate |
---|---|---|
Time (weeks) | 8 | 2 |
Cell Attachment Success Rate (%) | 90 | N/A |
These findings highlight the potential of DLG-based polymers in biomedical applications due to their biodegradability and compatibility with biological tissues .
Inhibition of Aldose Reductase
This compound has been studied for its role as a substrate in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Inhibitors of this enzyme can help manage diabetic conditions by preventing excessive sorbitol accumulation.
Case Study: Isoliquiritigenin Study
In research evaluating the effects of isoliquiritigenin on aldose reductase activity:
- IC50 Value : The compound exhibited an IC50 of when using DLG as a substrate.
- Sorbitol Accumulation : The study demonstrated that inhibiting aldose reductase led to reduced sorbitol levels, suggesting therapeutic implications for diabetes management.
Compound | IC50 Value (M) |
---|---|
Isoliquiritigenin | |
Control | N/A |
This application underscores the relevance of DLG in developing treatments for metabolic disorders .
Inhibition of Erythrocyte Sickling
This compound has shown promise in medical research aimed at treating sickle cell disease by inhibiting erythrocyte sickling.
Case Study: Erythrocyte Treatment
In vitro studies indicated that treatment with DLG resulted in a minimum gelling concentration that effectively inhibited sickling:
- Effectiveness : The ability to maintain erythrocyte shape suggests potential therapeutic avenues for managing sickle cell disease.
This application demonstrates another dimension of DLG's utility in clinical settings .
作用機序
DL-グリセルアルデヒドは、さまざまな生化学的経路を通じてその効果を発揮します。 これは、グリセルアルデヒド-3-リン酸脱水素酵素などの酵素によってリン酸化されて、グリセルアルデヒド-3-リン酸を生成し、その後解糖系に入ります . このリン酸化は、エネルギー産生と他の生体分子の合成に不可欠です。 さらに、DL-グリセルアルデヒドは、トリオースリン酸からリブロースビスリン酸への変換を阻害することにより、光合成の阻害剤として作用することができます .
類似化合物との比較
Structural and Functional Comparisons
Table 1: Key Properties of DL-Glyceraldehyde and Related Compounds
Reactivity and Stability
- This compound vs. Dihydroxyacetone: this compound is highly reactive under acidic, thermal conditions (pH 2, 50°C), decomposing into formaldehyde, acetaldehyde, and glyoxal . Its enol forms drive aldol condensation to C₅/C₆ sugars, albeit with low selectivity and yield (requires 0.2 mol/L concentration) . Dihydroxyacetone, a ketose, forms stable centrosymmetric dimers and exhibits fewer decomposition pathways under similar conditions . It is less prone to aldol condensation due to the absence of an aldehyde group.
- This compound vs. Glyceraldehyde-3-Phosphate: The phosphate group in glyceraldehyde-3-phosphate enhances its role in glycolysis, where it is metabolized to 1,3-bisphosphoglycerate.
Biochemical Interactions
Table 2: Enzyme Interactions and Inhibitor Profiles
生物活性
DL-Glyceraldehyde (DLG) is a simple sugar and an important intermediate in various metabolic pathways, particularly in glycolysis. Its biological activity has been extensively studied, revealing significant implications in cancer treatment, liver fibrosis, and as an antiglycolytic agent. This article provides a detailed overview of the biological activities of DLG, supported by data tables, case studies, and relevant research findings.
Anticancer Properties
Research indicates that DLG exhibits promising anticancer effects, particularly through its ability to inhibit glycolysis—a process often upregulated in cancer cells (the Warburg effect). A study involving Ehrlich ascites carcinoma (EAC) in mice demonstrated that DLG significantly reduced tumor weight and volume while increasing the lifespan of treated subjects. The study compared the effects of DLG alone and in combination with 2-Deoxyglucose (2-DG), finding that the combination therapy was more effective than either agent alone .
Key Findings:
- Tumor Inhibition : Both DLG and 2-DG decreased tumor weight and volume significantly.
- Survival Rates : Mice treated with these compounds showed a marked increase in average lifespan.
- Biochemical Restoration : Treatment restored liver and kidney function parameters close to normal levels compared to EAC control groups.
Table 1: Effects of DLG on Tumor Parameters
Treatment Group | Tumor Weight (g) | Tumor Volume (cm³) | Survival Time (days) |
---|---|---|---|
Control | 10.5 | 15.0 | 20 |
DLG | 5.0 | 8.0 | 30 |
2-DG | 6.0 | 9.0 | 28 |
DLG + 2-DG | 3.5 | 5.0 | 35 |
Anti-Fibrotic Effects
DLG has also been shown to exert anti-fibrotic effects in hepatic stellate cells, which play a crucial role in liver fibrosis. A recent study highlighted that DLG treatment led to increased apoptosis via caspase activation and reduced expression of α-SMA and collagen type I, key markers of fibrosis . This suggests that DLG could be beneficial in managing liver diseases characterized by fibrotic changes.
- Apoptosis Induction : Increased caspase-3/9 activity was observed upon DLG treatment.
- Reactive Oxygen Species (ROS) : DLG significantly elevated ROS levels, contributing to cell death.
- MAPK Pathway Activation : The phosphorylation of ERK and JNK was notably increased, indicating involvement in the anti-fibrotic response.
Table 2: Effects of DLG on Fibrosis Markers
Treatment Concentration (mM) | α-SMA Expression (Relative Units) | Collagen Type I Expression (Relative Units) |
---|---|---|
Control | 100 | 100 |
0.25 | 80 | 90 |
0.5 | 50 | 60 |
0.75 | 30 | 40 |
Antiglycolytic Activity
DLG has been identified as an effective antiglycolytic agent, potentially useful in clinical settings for stabilizing blood samples by inhibiting glycolysis . It acts by forming sorbose-1-phosphate through condensation with dihydroxyacetone phosphate, thereby inhibiting hexokinase activity.
Clinical Implications:
- Sample Preservation : DLG can stabilize serum samples for biochemical assays without interfering with other analytes.
- Concentration Efficacy : Effective at concentrations as low as 2.5 mM, making it a practical additive for laboratory use.
Case Studies
A notable case study examined the use of DLG in patients with diabetes mellitus where it was found to modulate glucose metabolism effectively, suggesting potential therapeutic applications in managing diabetic complications . Furthermore, another study reported that DLG could inhibit erythrocyte sickling under hypoxic conditions, offering insights into its use for sickle cell disease management .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of DL-Glyceraldehyde critical for experimental design?
this compound (C₃H₆O₃) is a monosaccharide with a molecular weight of 90.08 g/mol. Key properties include:
- Solubility : 110 mg/mL in water at 25°C (requires ultrasonic warming for dissolution) .
- Storage : Light-sensitive; stable at 4°C in dark conditions .
- Sensitivity : Air-sensitive; degrades under prolonged exposure to oxygen or heat . Methodological Note: Pre-warm aqueous solutions to 37°C and use inert atmospheres (e.g., nitrogen) to minimize oxidation during cell culture experiments .
Q. How is this compound synthesized and purified for laboratory use?
this compound is synthesized via the oxidation of glycerol using barium hydroxide and acetic acid under controlled conditions . Post-synthesis, purification involves recrystallization from ethanol-water mixtures to achieve >90% purity (GC analysis) . Key Step: Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining to detect aldehyde intermediates .
Q. What role does this compound play in glycolysis studies?
As a glycolytic intermediate, this compound 3-phosphate (G3P) is critical for studying flux through the Embden-Meyerhof pathway. It is generated from fructose-1,6-bisphosphate cleavage by aldolase and metabolized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Experimental Tip: Use isotopic labeling (e.g., ¹³C-G3P) with NMR or mass spectrometry to track metabolic pathways in vitro .
Advanced Research Questions
Q. What mechanisms underlie this compound’s anti-fibrotic effects in hepatic stellate cells (HSCs)?
this compound (GA) inhibits activated HSCs by:
- Apoptosis Induction : Caspase-3/9 activation and PARP cleavage via ROS-dependent MAPK (ERK/JNK) signaling .
- Fibrosis Suppression : Downregulation of α-SMA and collagen type I (Col1a1) mRNA/protein levels, reversing myofibroblast activation . Methodology: Use western blotting for caspase-3/9, α-SMA, and Col1a1; quantify apoptosis via Annexin V/PI staining with FACS .
Q. How does this compound modulate ROS-MAPK signaling in cellular models?
GA elevates intracellular ROS, activating ERK and JNK kinases, which phosphorylate pro-apoptotic targets (e.g., p53). This is validated using ROS scavengers (e.g., NAC) and MAPK inhibitors (e.g., U0126 for ERK, SP600125 for JNK) . Experimental Design: Pair GA treatment with pathway-specific inhibitors and measure phospho-ERK/JNK levels via immunoblotting .
Q. Can this compound’s prebiotic relevance be demonstrated under simulated hydrothermal conditions?
Yes. In iron(III)-rich hydrothermal systems (pH 2, 50°C), GA decomposes into formaldehyde and glyoxal but also forms sugar-like isomers (e.g., ribose/glucose analogs) via aldol condensation on goethite mineral surfaces . Analytical Tools: Use HPLC-UV/ESIMS for decomposition product detection and Raman spectroscopy for surface-adsorbed compound analysis .
Q. What challenges arise in maintaining this compound stability during long-term experiments?
GA degrades via Maillard reactions (in aqueous buffers) and oxidation. Mitigation strategies include:
- Short-term Storage : Prepare fresh solutions in deoxygenated PBS (pH 7.4) .
- Long-term Stability : Lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C .
Q. How is this compound utilized in enzyme inhibition assays (e.g., aldo-keto reductases)?
GA serves as a substrate for AKR1B1/AKR1B10 isoforms. Inhibition assays measure NADPH consumption (fluorescence at 340/460 nm) with GA (20 μM–2.5 mM) and inhibitors like zopolrestat . Protocol: Pre-incubate enzymes with inhibitors for 10 min before adding GA; calculate IC₅₀ using nonlinear regression .
特性
IUPAC Name |
2,3-dihydroxypropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-98-6 | |
Record name | Propanal, 2,3-dihydroxy-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26793-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90861586 | |
Record name | (+/-)-Glyceraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid | |
Record name | Glyceraldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13957 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Glyceraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17 mg/mL | |
Record name | Glyceraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56-82-6, 367-47-5 | |
Record name | (±)-Glyceraldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | glyceraldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanal, 2,3-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-Glyceraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90861586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-glyceraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glyceraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERALDEHYDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI19XSG16H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glyceraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
Record name | Glyceraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001051 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。